molecular formula C13H13ClFN B13704924 3-(4-Fluoro-1-naphthyl)azetidine Hydrochloride

3-(4-Fluoro-1-naphthyl)azetidine Hydrochloride

Cat. No.: B13704924
M. Wt: 237.70 g/mol
InChI Key: HNQZXSONBDXBAP-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1-naphthyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-fluoro-1-naphthyl group attached to the azetidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1-naphthyl)azetidine Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-1-naphthyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the naphthyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines or naphthyl derivatives.

Scientific Research Applications

3-(4-Fluoro-1-naphthyl)azetidine Hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1-naphthyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The 4-fluoro-1-naphthyl group plays a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-1-naphthyl)azetidine Hydrochloride is unique due to the presence of the 4-fluoro-1-naphthyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

Molecular Formula

C13H13ClFN

Molecular Weight

237.70 g/mol

IUPAC Name

3-(4-fluoronaphthalen-1-yl)azetidine;hydrochloride

InChI

InChI=1S/C13H12FN.ClH/c14-13-6-5-10(9-7-15-8-9)11-3-1-2-4-12(11)13;/h1-6,9,15H,7-8H2;1H

InChI Key

HNQZXSONBDXBAP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C3=CC=CC=C23)F.Cl

Origin of Product

United States

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